molecular formula C16H37NP2 B174116 Bis[(2-di-i-propylphosphino]ethyl)amine CAS No. 131890-26-1

Bis[(2-di-i-propylphosphino]ethyl)amine

Cat. No.: B174116
CAS No.: 131890-26-1
M. Wt: 305.42 g/mol
InChI Key: FTVIGQGOGIHMBS-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Ligands in Advanced Coordination Chemistry and Homogeneous Catalysis

Organophosphorus(III) compounds are among the most extensively used classes of ligands in the realm of coordination chemistry and homogeneous catalysis. chemrxiv.org Their popularity stems from the tunability of their electronic and steric properties, which can be finely adjusted by modifying the substituents on the phosphorus atom. nih.gov This adaptability allows for the rational design of catalysts with desired activity, selectivity, and stability. chemrxiv.orgnih.gov

Phosphine (B1218219) ligands play a crucial role in a vast array of catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. smolecule.comacs.org The phosphorus atom's ability to act as a strong σ-donor and a variable π-acceptor allows it to stabilize a wide range of metal oxidation states and geometries, which is often critical during a catalytic cycle. researchgate.net The development of data-driven approaches and computational tools has further accelerated the discovery and optimization of organophosphorus ligands for specific catalytic applications. chemrxiv.orgnih.gov

The P,N,P Ligand Motif: Structural Versatility and Donor Atom Combinations

The P,N,P ligand motif is a prominent member of the broader family of heterodentate ligands, which contain different types of donor atoms. researchgate.net The combination of a "soft" phosphorus donor with a "hard" nitrogen donor creates a hemilabile character in the resulting metal complexes. researchgate.netacs.org This means that while the phosphorus atoms typically form strong, stable bonds to the metal, the nitrogen-metal bond can be more labile, potentially dissociating and re-coordinating during a reaction. This hemilability can be advantageous in catalysis, opening up coordination sites for substrate binding and activation.

The structural versatility of P,N,P ligands allows for the creation of a well-defined coordination environment around the metal center. smolecule.com The steric bulk of the substituents on the phosphorus atoms, such as the isopropyl groups in Bis[(2-di-i-propylphosphino)ethyl]amine, can create a protective pocket around the metal, influencing the regioselectivity and stereoselectivity of catalytic reactions. smolecule.comnih.gov

Historical Context and Emerging Research on Bis(phosphino)amine Ligands

The study of bis(phosphino)amine ligands, also known as diphosphinoamines, and their coordination chemistry dates back several decades. acs.org Early research focused on their synthesis and the characterization of their coordination complexes with various transition metals. acs.orgacs.org These investigations laid the groundwork for understanding the fundamental bonding and structural properties of this ligand class.

More recent research has seen a surge of interest in the application of these ligands in catalysis. The development of new synthetic methodologies has made a wider variety of bis(phosphino)amine ligands accessible, allowing for more systematic studies of their catalytic behavior. acs.org Current research continues to explore the synthesis of novel P,N,P ligands and their application in challenging catalytic transformations, including those relevant to sustainable chemistry and energy production. chemicalbook.comchemdad.com

Academic Significance and Research Trajectory of Bis[(2-di-i-propylphosphino)ethyl]amine in Modern Organometallic Chemistry

Bis[(2-di-i-propylphosphino)ethyl]amine has carved out a significant niche in modern organometallic chemistry due to its effectiveness as a ligand in a variety of catalytic systems. Its complexes with transition metals like iron, ruthenium, and osmium have demonstrated notable activity in important chemical transformations. chemicalbook.comchemdad.com

A key area of research has been its application in hydrogenation and dehydrogenation reactions. For instance, iron complexes of this ligand have been shown to be effective catalysts for the hydrogenation of esters to alcohols and for the production of hydrogen from methanol (B129727). chemicalbook.comchemdad.com Ruthenium complexes incorporating this ligand are utilized in the dehydrogenation of alcohols, including ethanol (B145695). chemicalbook.comchemdad.com

The specific combination of isopropyl groups on the phosphorus atoms and the ethylamine (B1201723) backbone provides an optimal balance of steric bulk and electronic properties for certain catalytic processes. This is highlighted in comparative studies where it has shown superior performance over analogous ligands with different alkyl substituents. The research trajectory for this ligand continues to move towards its application in sustainable chemical processes, such as the generation of hydrogen from renewable sources and the development of more efficient catalytic cycles. biosynth.com

Physicochemical Properties of Bis[(2-di-i-propylphosphino)ethyl]amine

PropertyValue
IUPAC Name 2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine
CAS Number 131890-26-1
Molecular Formula C₁₆H₃₇NP₂
Molecular Weight 305.42 g/mol
Appearance Pale yellow to colorless liquid
Boiling Point 375.9 ± 27.0 °C (Predicted)
Density 0.884 g/mL at 25 °C
Flash Point -17 °C
Solubility Immiscible with water, soluble in organic solvents like tetrahydrofuran.

This data is compiled from various chemical suppliers and databases. chemicalbook.comchemdad.comalfa-chemistry.comnih.gov

Selected Catalytic Applications

Reaction TypeMetal CenterApplicationReference(s)
DehydrogenationRutheniumDehydrogenation of alcohols. chemicalbook.comchemdad.com
DehydrogenationOsmiumDehydrogenation of alcohols. chemicalbook.comchemdad.com
Hydrogen ProductionIronCatalyzed production of hydrogen from methanol. chemicalbook.comchemdad.com
HydrogenationIronHydrogenation of esters to alcohols. chemicalbook.comchemdad.com
Cross-CouplingPalladiumSuzuki-Miyaura couplings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37NP2/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8/h13-17H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVIGQGOGIHMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37NP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131890-26-1
Record name Bis[(2-di-i-propylphosphino)ethyl]amine, min. 97% (10 wt% in tetrahydrofuran)
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Synthetic Methodologies for Bis 2 Di I Propylphosphino Ethyl Amine

Direct Reaction Pathways in Ligand Synthesis

Direct reaction pathways to Bis[(2-di-i-propylphosphino)ethyl]amine typically involve the formation of the P-C bonds through the nucleophilic attack of a phosphide (B1233454) anion on an appropriate electrophile. A common strategy is the reaction of a secondary phosphine (B1218219), such as diisopropylphosphine (B1583860), with a suitable difunctional electrophile containing the ethylamine (B1201723) backbone.

One potential direct synthesis route involves the reaction of diisopropylphosphine with bis(2-chloroethyl)amine. In this approach, the phosphine acts as a nucleophile, displacing the chloride leaving groups in a double substitution reaction. The reaction is typically carried out in the presence of a base to deprotonate the secondary phosphine, generating the more nucleophilic phosphide anion.

A general representation of this direct synthesis is as follows: 2 R₂PH + (ClCH₂CH₂)₂NH + 2 Base → (R₂PCH₂CH₂)₂NH + 2 Base·HCl (where R = i-propyl)

Table 1: Illustrative Conditions for Direct Synthesis of PNP Ligands

Phosphine SourceAmine SourceBaseSolventGeneral ConditionsYieldReference Analogue
DiisopropylphosphineBis(2-chloroethyl)aminePotassium hydride (KH) or similar strong, non-nucleophilic baseTetrahydrofuran (THF) or other aprotic ether solventReaction is typically run at low temperatures to control exothermicity and then warmed to room temperature or heated to drive to completion.Not specified for target compound; varies for analogues.General synthetic strategy for phosphine alkylation. researchgate.net

Phosphorylation Techniques for Functional Group Introduction

Phosphorylation techniques offer an alternative and often more controlled method for the synthesis of Bis[(2-di-i-propylphosphino)ethyl]amine. These methods involve the reaction of an amine with a phosphorus electrophile, such as a chlorophosphine, to form the P-N bond. For the synthesis of the target compound, this would typically involve the reaction of bis(2-aminoethyl)amine with two equivalents of a diisopropylphosphine derivative.

A more common and often higher-yielding phosphorylation approach involves the use of chlorodiisopropylphosphine (B1205602) as the phosphorylating agent. acs.org In this method, bis(2-aminoethyl)amine is reacted with two equivalents of chlorodiisopropylphosphine in the presence of a base to neutralize the HCl generated during the reaction.

The general reaction is as follows: (H₂NCH₂CH₂)₂NH + 2 ClP(i-Pr)₂ + 2 Base → ( (i-Pr)₂PNHCH₂CH₂)₂NH + 2 Base·HCl

This method is advantageous as it builds the ligand from a readily available amine backbone and a common phosphorus reagent. The reaction conditions must be carefully controlled to prevent side reactions, such as the quaternization of the phosphine. One specific method involves the reaction of 2-di-i-propylphosphinoethylamine with phosphorus trichloride (B1173362) in the presence of a base like triethylamine. nih.gov Another approach utilizes phosphorous oxychloride. acs.org

Table 2: Key Reagents in Phosphorylation for PNP Ligand Synthesis

Amine PrecursorPhosphorylating AgentBaseTypical SolventGeneral Observations
Bis(2-aminoethyl)amineChlorodiisopropylphosphineTriethylamine or other tertiary amineDichloromethane or TetrahydrofuranThis is a versatile method for forming P-N bonds in phosphine ligand synthesis.
2-di-i-propylphosphinoethylaminePhosphorus trichlorideTriethylamineInert organic solventThis approach builds the second phosphine group onto a pre-formed aminophosphine (B1255530). nih.gov

Ligand Exchange Approaches in Compound Preparation

Ligand exchange reactions provide an indirect route to the synthesis of Bis[(2-di-i-propylphosphino)ethyl]amine, often by preparing the free ligand from a metal-complexed form. acs.org In this methodology, a pre-formed metal complex containing a labile ligand is reacted with the desired phosphine ligand, resulting in the displacement of the original ligand and the formation of a new complex with the target phosphine. The free ligand can then be liberated from the metal center.

While less common for the direct synthesis of the free ligand itself, this approach is highly relevant in the broader context of coordination chemistry where the in situ formation of the ligand-metal complex is often the primary goal. For example, a metal precursor such as [RuHCl(PPh₃)₃CO] can be reacted with a PNP pincer ligand to displace the triphenylphosphine (B44618) ligands and form the desired ruthenium-PNP complex. mdpi.com

The general principle of ligand exchange can be represented as: [M(L')n] + L → [M(L)n] + nL' (where L' is a labile ligand and L is the desired phosphine ligand)

This method is particularly useful when the free phosphine ligand is difficult to isolate or handle. By forming a stable metal complex, the ligand can be effectively "protected" and then potentially liberated under specific conditions if the free ligand is the desired product.

Controlled Conditions and Inert Atmosphere Requirements in Synthesis

A critical and overarching requirement for the successful synthesis of Bis[(2-di-i-propylphosphino)ethyl]amine, and indeed most phosphine ligands, is the strict maintenance of a controlled, inert atmosphere. nih.govnih.gov Phosphines, particularly those with electron-rich alkyl groups like the diisopropylphosphino moieties, are highly susceptible to oxidation by atmospheric oxygen. This oxidation leads to the formation of the corresponding phosphine oxides, which are generally catalytically inactive and represent an impurity that can be difficult to remove.

To prevent oxidation, all synthetic manipulations involving the phosphine starting materials, intermediates, and the final product must be carried out under an inert gas, such as high-purity nitrogen or argon. sigmaaldrich.com This is typically achieved using standard Schlenk line techniques or by working within a glovebox. sigmaaldrich.com

Key considerations for maintaining an inert atmosphere include:

Glassware: All glassware must be rigorously dried before use, typically by oven-drying or flame-drying under vacuum, to remove any adsorbed water.

Solvents and Reagents: Solvents and liquid reagents must be deoxygenated and dried using appropriate methods, such as sparging with an inert gas or distillation from a drying agent.

Transfers: The transfer of reagents is performed using gas-tight syringes or cannulas to avoid exposure to the atmosphere.

Failure to adhere to these stringent conditions can lead to significantly reduced yields and the contamination of the final product with phosphine oxides, compromising its effectiveness in catalytic applications.

Coordination Chemistry of Bis 2 Di I Propylphosphino Ethyl Amine with Transition Metals

Ligand Denticity and Binding Modes

Bis[(2-di-i-propylphosphino)ethyl]amine (iPr-PNP) is a flexible ligand that can adapt its coordination mode to the electronic and steric requirements of the metal center. This adaptability is a key feature of its chemistry, allowing it to act as a bidentate or tridentate ligand and to participate in both chelating and bridging architectures.

In many instances, bis[(2-di-i-propylphosphino)ethyl]amine functions as a bidentate ligand, coordinating to a metal center through its two phosphorus atoms. smolecule.com This P,P coordination mode is common in the formation of complexes with various transition metals. smolecule.com The nitrogen atom of the amine backbone may or may not interact with the metal center, depending on the specific reaction conditions and the nature of the metal. The bulky diisopropyl groups on the phosphorus atoms play a significant role in the steric properties of the resulting complexes, influencing their stability and reactivity. smolecule.com

A particularly interesting aspect of the coordination chemistry of iPr-PNP is its ability to act as a tridentate P,N,P ligand. This mode of coordination is typically achieved through the deprotonation of the secondary amine group. The resulting anionic amido-bis(phosphine) ligand can then bind to a metal center through the two phosphorus atoms and the nitrogen atom, forming a stable pincer-like structure. This tridentate coordination enhances the stability of the metal complex and can significantly influence its catalytic activity.

The flexibility of the ethylamine (B1201723) backbone in iPr-PNP allows it to adopt both chelating and bridging coordination modes. In a chelating mode, the ligand binds to a single metal center, forming a stable ring structure. This is often observed in mononuclear complexes. In contrast, in a bridging mode, the ligand can link two or more metal centers, leading to the formation of di- or polynuclear complexes. The preference for a chelating versus a bridging architecture is influenced by factors such as the nature of the metal, the other ligands present in the coordination sphere, and the reaction conditions. Studies on related bis(phosphino)amine ligands have shown that enthalpic factors can favor the bridged form, while entropic factors favor chelation. nih.gov

The iPr-PNP ligand can exhibit non-innocent behavior, meaning that the ligand itself can actively participate in chemical reactions rather than simply acting as a spectator. nih.gov This is often observed in the context of metal-ligand cooperation, where the ligand and the metal center work in concert to facilitate a chemical transformation. For instance, the amine group of the iPr-PNP ligand can act as an internal base, assisting in the heterolytic cleavage of substrates like dihydrogen. nih.gov This cooperative bond activation is a key feature of many catalytic processes involving iPr-PNP complexes.

Formation and Characterization of Metal-Ligand Complexes

The versatile coordination behavior of bis[(2-di-i-propylphosphino)ethyl]amine has been exploited to synthesize a wide array of complexes with various transition metals. The characterization of these complexes provides crucial insights into their structure, bonding, and reactivity.

Complexes of iPr-PNP with Group 8 metals—iron (Fe), ruthenium (Ru), and osmium (Os)—have been extensively studied due to their interesting catalytic properties. chemicalbook.comchemdad.com These metals, in combination with the iPr-PNP ligand, have shown promise in a variety of catalytic applications, including hydrogenation and dehydrogenation reactions. chemicalbook.comchemdad.com

Iron Complexes: Iron complexes of iPr-PNP have been investigated for their role in the catalytic production of hydrogen from sources like methanol (B129727). chemicalbook.comchemdad.com The iPr-PNP ligand helps to stabilize the iron center and facilitates the catalytic cycle. The hemilability of related bis(phosphino)amine ligands in iron complexes has been shown to be crucial for the heterolytic cleavage of dihydrogen, a key step in hydrogenation and dehydrogenation catalysis. nih.gov

Ruthenium Complexes: Ruthenium complexes featuring the iPr-PNP ligand are particularly well-known for their application in the dehydrogenation of alcohols, such as ethanol (B145695). chemicalbook.comchemdad.com For example, dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II) is a specific ruthenium complex that has been utilized for this purpose. strem.com The iPr-PNP ligand in these complexes creates a specific coordination environment around the ruthenium center that is conducive to the catalytic dehydrogenation process. smolecule.com

Osmium Complexes: Osmium complexes with the iPr-PNP ligand have also been explored for their catalytic activity in the dehydrogenation of alcohols. chemicalbook.comchemdad.com The coordination of the iPr-PNP ligand to the osmium center is crucial for the efficiency of these catalytic systems. The electronic and steric properties of the ligand play a key role in tuning the reactivity of the osmium center.

Table of Group 8 Metal Complexes with Bis[(2-di-i-propylphosphino)ethyl]amine and their Applications

MetalComplex TypeApplication
Iron (Fe)[Fe(iPr-PNP)Xn]Catalytic production of hydrogen from methanol, hydrogenation of esters chemicalbook.comchemdad.com
Ruthenium (Ru)[RuCl2(iPr-PNP)]Dehydrogenation of alcohols, including ethanol chemicalbook.comchemdad.com
Osmium (Os)[Os(iPr-PNP)Xn]Dehydrogenation of alcohols chemicalbook.comchemdad.com

Complexes with Group 8 Metals (Fe, Ru, Os)

Iron Complexes: Structural Diversity and Redox Modulation

Iron complexes featuring PNP pincer ligands have been a subject of intense study due to iron's abundance and low toxicity. The (iPr-PNP)H ligand and its analogs stabilize iron in various oxidation states and coordination geometries. Treatment of anhydrous FeX₂ (X = Cl, Br) with pyridine-based PNP ligands, which are close relatives of (iPr-PNP)H, can yield diamagnetic cationic octahedral complexes. researchgate.net These complexes can feature both κ³-P,N,P-tridentate and κ²-P,N-bidentate coordination modes within the same molecule, showcasing the ligand's flexibility. researchgate.net For instance, dicationic bis-chelated octahedral Fe(II) complexes of the type [Fe(κ³-P,N,P-PNP)₂]²⁺ have been synthesized, where both ligands are bound in a tridentate fashion. researchgate.net

The geometry of these iron-PNP complexes is highly sensitive to the steric bulk of the substituents on the phosphorus atoms and the amine linker. Studies on iron(0) dicarbonyl complexes, [Fe(PNP)(CO)₂], show that less bulky ligands favor a trigonal bipyramidal (TBP) geometry. nih.govresearchgate.net However, as steric hindrance increases, the geometry can shift towards a square pyramidal (SQP) structure. nih.govresearchgate.net This structural adaptability is crucial for catalytic applications as it can influence substrate access to the metal center.

Redox modulation is a key feature of these iron complexes. Mössbauer spectroscopy on Fe(0) PNP complexes reveals isomer shifts close to 0 mm/s and significant quadrupole splitting values (ranging from 2.2 to 2.7 mm/s), which are distinct from those of Fe(I) systems and provide insight into the electronic structure at the iron center. nih.govresearchgate.nettuwien.at The ability of the PNP ligand to support different oxidation states is fundamental to the catalytic activity of these complexes, which are known to catalyze reactions like the hydrogenation of esters to alcohols and the production of hydrogen from methanol. nih.gov

Selected Structural Data for an Octahedral Fe(II) PNP Complex

ComplexParameterValueReference
[Fe(κ³-P,N,P-PNP-Ph)₂]²⁺Fe1-N1 Bond Length1.9563(12) Å researchgate.net
Fe1-P1 Bond Length2.2520(3) Å researchgate.net
N1-Fe1-N1 Bond Angle180.0° researchgate.net
P1-Fe1-P1 Bond Angle168.93(1)° researchgate.net
Ruthenium Complexes: Foundational Studies in Catalysis

Ruthenium complexes incorporating the (iPr-PNP)H ligand are well-established as effective catalysts, particularly for the dehydrogenation of alcohols. nih.gov The combination of the amine proton and the hydridic character of the metal center in these complexes is often key to their catalytic mechanism. The complex formed with ruthenium, Bis[2-(diisopropylphosphino)ethyl]amine ruthenium, is specifically noted for its application in the dehydrogenation of ethanol. nih.gov These foundational studies have paved the way for the development of more efficient and sustainable catalytic processes, offering alternatives to traditional oxidation methods. The catalytic cycle often involves the cooperative action of the metal center and the ligand amine group to facilitate the removal of hydrogen from the alcohol substrate.

Osmium Complexes: Distinct Dehydrogenation Capabilities

The coordination of (iPr-PNP)H to osmium has produced a series of highly effective and exceptionally stable polyhydride pincer complexes. nih.govrsc.org Among these, the tetrahydride complex OsH₄[HN(C₂H₄PⁱPr₂)₂] has demonstrated remarkable catalytic activity for the dehydrogenation of primary alcohols. nih.govrsc.org

A distinguishing feature of this osmium catalyst is its outstanding stability, which allows it to operate at high temperatures (up to 200 °C) and even in aqueous environments. nih.govrsc.org It efficiently catalyzes both the dehydrogenative coupling of primary alcohols to form symmetrical esters and the amination of alcohols to produce secondary amines, all at low catalyst loadings (0.1 mol%). nih.govrsc.org This high level of stability and activity under challenging conditions sets it apart from many other dehydrogenation catalysts.

Catalytic Performance of OsH₄[HN(C₂H₄PⁱPr₂)₂] Catalyst

Reaction TypeCatalyst LoadingKey FeatureReference
Dehydrogenative Coupling of Alcohols0.1 mol%Produces symmetrical esters nih.govrsc.org
Amination of Alcohols0.1 mol%Produces secondary amines nih.govrsc.org
General0.1 mol%Stable in water up to 200 °C nih.govrsc.org

Complexes with Group 9 Metals (Co, Ir, Rh)

The (iPr-PNP)H ligand also forms significant complexes with the group 9 metals cobalt, iridium, and rhodium. These complexes are primarily recognized for their applications in a wide range of catalytic transformations, from hydrogenation to asymmetric synthesis.

Cobalt Complexes: Octahedral Geometries

While the structural characterization of cobalt complexes with the specific bis[(2-di-i-propylphosphino)ethyl]amine ligand is not extensively documented in the literature, the chemistry of cobalt with related pincer ligands suggests a strong propensity for forming stable octahedral geometries. Studies on cobalt complexes with NCN-type pincer ligands have led to the synthesis and characterization of cationic octahedral Co(II) complexes, such as Co(NCNCH₂-Et)(MeCN)₃₂. The formation of such species is achieved through halide abstraction from a Co(III) precursor, demonstrating the accessibility of octahedral arrangements. The chemistry of cobalt with various pincer scaffolds, including PCP, NCN, PNP, and SNS, is well-established, indicating that the (iPr-PNP)H ligand would similarly be expected to form stable, coordinatively saturated octahedral complexes with Co(II) and Co(III) centers.

Iridium Complexes: Pincer Systems in Catalytic Transformations

Iridium-PNP pincer complexes are highly effective catalysts for a variety of chemical transformations, most notably C-H bond activation. researchgate.net The (iPr-PNP)H ligand and its analogs create a stable coordination environment that facilitates catalytic cycles. These iridium systems have been successfully employed in the dehydrogenative borylation of terminal alkynes. nih.gov While the specific PNP ligand bearing two diisopropylphosphino donors initially showed activity inferior to other systems like SiNN pincers, optimization of the phosphine (B1218219) substituents led to catalysts with superior activity and longevity. nih.gov The versatility of these catalysts is further demonstrated by their ability to activate the sp³ C-H bonds of substrates like methyl propanoate. researchgate.net The synthesis of various iridium(I) and iridium(III) complexes, including five-coordinate species like [Ir(PNP-14)(η²:η²-COD)]⁺ and square pyramidal structures like [Ir(PNP-14)(biph)]⁺, highlights the structural diversity of these systems. rsc.org

Rhodium Complexes: Applications in Catalytic Asymmetric Synthesis

Rhodium complexes containing phosphine ligands are paramount in the field of catalytic asymmetric synthesis. While the bis[(2-di-i-propylphosphino)ethyl]amine ligand itself is achiral and thus not suitable for inducing enantioselectivity directly, the broader class of chiral phosphine-amine ligands is fundamental to this area. Chiral rhodium complexes are particularly renowned for their exceptional performance in the asymmetric hydrogenation of functionalized alkenes, such as dehydro-alpha-amino acid derivatives. nih.govrsc.org These reactions often achieve outstanding enantioselectivities (frequently >95% ee) and very high catalytic activities, with turnover numbers sometimes exceeding 50,000 per hour. nih.govrsc.org The development of new chiral phosphine ligands remains a vibrant area of research aimed at expanding the scope and efficiency of rhodium-catalyzed asymmetric transformations. acs.org

Complexes with Group 10 Metals (Ni, Pd, Pt)

The Group 10 metals—nickel, palladium, and platinum—readily form complexes with Bis[(2-di-i-propylphosphino)ethyl]amine. These complexes exhibit a range of coordination geometries and are of significant interest for their structural features and reactivity, particularly in catalysis.

Bis[(2-di-i-propylphosphino)ethyl]amine (abbreviated as HL in some literature) demonstrates versatile binding modes with nickel, forming both Ni(II) and Ni(0) complexes. researchgate.netnih.gov The reaction of the neutral ligand with nickel(II) halides like NiCl₂·6H₂O, NiBr₂, and NiI₂ in equimolar amounts yields air- and moisture-stable P,P-chelated square-planar complexes of the type (HL)NiX₂, where X is Cl, Br, or I. nih.gov When the ligand-to-metal ratio is increased to 2:1 with nickel salts containing non-coordinating anions such as BF₄⁻, NO₃⁻, or ClO₄⁻, complexes with the formula [(HL)₂Ni]X₂ are formed. nih.gov

In these [(HL)₂Ni]X₂ complexes, the nickel center is typically in a distorted octahedral or square planar geometry, with the two PNP ligands coordinating. The synthesis of Ni(0) complexes, such as (HL)₂Ni, can be achieved by reacting the ligand with a Ni(0) precursor like Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)) in a non-polar solvent like toluene. nih.gov

These complexes have been thoroughly characterized using multi-nuclear NMR spectroscopy and single-crystal X-ray diffraction, which has provided detailed structural information. nih.govmdpi.com

Interactive Data Table: Selected Structural Data for Bis[(2-di-i-propylphosphino)ethyl]amine Nickel Complexes This table presents key bond lengths and angles for representative nickel complexes, illustrating the coordination environment around the metal center. mdpi.com

ComplexNi-P Bond Length (Å)Ni-S Bond Length (Å)P-Ni-P Angle (°)S-Ni-S Angle (°)
{Ni(dppf)}₂{(L1)₂}₂2.1970(7), 2.2186(6)2.2220(6), 2.2052(6)--
{Ni(dppe)}₂{(L1)₂}₂2.149(3), 2.151(3)2.193(3), 2.207(3)--
(dppf = 1,1′-Bis-(diphenylphosphino)ferrocene, dppe = 1,2-Bis-(diphenylphosphino)ethane, L1 = bis-(dithiocarbamate)piperazine)

While nickel complexes with various phosphine ligands are known to be active catalysts for C-C coupling reactions, such as the Suzuki-Miyaura coupling, specific examples detailing the use of Bis[(2-di-i-propylphosphino)ethyl]amine nickel complexes for oxidative C-C coupling are not extensively documented in the reviewed literature. rsc.orgnih.gov However, related nickel complexes with α-diimine ligands have shown activity in Suzuki-Miyaura cross-coupling reactions. acs.org

Palladium complexes featuring the PNP ligand framework are notable for their catalytic activity. The synthesis of these complexes typically involves the reaction of a Pd(II) precursor, such as [PdCl₂(cod)], with the phosphine ligand. The resulting complexes often feature a square-planar geometry, which is characteristic of Pd(II).

The reactivity of these palladium complexes is highlighted by their application in cross-coupling reactions. For instance, palladium complexes with analogous N,N-Bis(diphenylphosphino)ethylaniline ligands have been shown to be highly active catalysts for the Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds. The electronic and steric properties imparted by the PNP ligand are crucial for the stability and reactivity of the catalytic species involved in these transformations. researchgate.net

Platinum complexes with bis(phosphine)amine ligands have been synthesized and their structures elucidated, often revealing square-planar geometries around the Pt(II) center. researchgate.net Structural studies of related platinum(II) complexes with the dppm (bis(diphenylphosphino)methane) ligand show that the Pt-P bond distance is influenced by the nature of the ligand trans to it. nih.gov For example, the Pt-P bond trans to a carbon donor is typically longer than one trans to a nitrogen donor, a trend that is also reflected in ³¹P NMR chemical shifts. nih.gov

The photophysical properties of platinum complexes are a significant area of research. While specific data for complexes of Bis[(2-di-i-propylphosphino)ethyl]amine are not widely reported, studies on analogous bis(diphenylphosphino)amine (dppa) platinum complexes provide valuable insights. researchgate.net These complexes can exhibit dual emission, and their luminescence can be sensitive to their physical state (solution vs. solid state) and external stimuli. researchgate.net Emission is often observed at low temperatures (77 K), and the temperature dependence of emission lifetimes can indicate the presence of thermally accessible excited states. nih.gov

Complexes with Group 6 Metals (Cr, Mo, W)

The coordination of Bis[(2-di-i-propylphosphino)ethyl]amine and related PNP ligands with Group 6 metals typically involves the use of metal carbonyl precursors, leading to the formation of stable organometallic complexes.

The synthesis of molybdenum(0) and tungsten(0) tricarbonyl complexes, [M(PNP)(CO)₃], has been successfully achieved by reacting PNP pincer ligands with labile metal carbonyl precursors like [Mo(CO)₃(CH₃CN)₃]. rsc.org These reactions demonstrate the ability of the PNP ligand to displace weakly bound solvent molecules to form a stable, chelated structure. The resulting complexes are typically seven-coordinate and can exhibit fluxional behavior in solution.

The coordination of the PNP ligand stabilizes the low-valent metal center. These tricarbonyl complexes serve as fundamental building blocks for further reactivity studies. The infrared (IR) spectra of these complexes show characteristic C-O stretching frequencies that provide information about the electronic environment of the metal center.

Interactive Data Table: Spectroscopic Data for Related Mo(0) Carbonyl Complexes This table shows representative IR stretching frequencies for molybdenum carbonyl complexes with phosphine ligands.

Complexν(CO) (cm⁻¹)
[Mo(CO)₃(PPh₃)(pa)]1995, 1890, 1865
[Mo₂(CO)₆(PPh₃)₂(µ-pa)]2010, 1930, 1895, 1850
[Mo₂(CO)₆(µ-dppe)(µ-pa)]1990, 1920, 1880, 1840
(pa = pyridine-2-carbaldehyde azine, PPh₃ = triphenylphosphine (B44618), dppe = 1,2-bis(diphenylphosphino)ethane) rsc.org

Coordination with Coinage Metals (Au, Ag, Cu)

The coordination chemistry of Bis[(2-di-i-propylphosphino)ethyl]amine with the coinage metals (Group 11) is less explored compared to the Group 10 metals. However, studies on related bis(phosphine) ligands provide insights into the expected coordination behavior.

Dinuclear gold(I) complexes bridged by bis(phosphine) ligands are well-documented. tandfonline.com For example, 1,1'-bis(diisopropylphosphino)ferrocene (dippf) reacts with gold(I) precursors to form dinuclear complexes. tandfonline.com In some of these structures, short intramolecular Au···Au distances are observed, indicative of aurophilic interactions. tandfonline.com The synthesis of gold complexes often involves the reaction of a ligand with a simple gold(I) salt like [AuCl(tht)] (tht = tetrahydrothiophene). nih.govmdpi.com

While specific, structurally characterized examples of copper, silver, or gold complexes with Bis[(2-di-i-propylphosphino)ethyl]amine were not found in the reviewed literature, the known chemistry of related ligands suggests that it would likely form mono- or di-nuclear complexes, with the potential for interesting metal-metal interactions depending on the specific metal and reaction conditions. nih.govtandfonline.com

Gold Complexes: Luminescent Metallacycles and Steric Effects

While the formation of gold complexes with diphosphine ligands is well-documented, specific studies on the luminescent properties of metallacycles formed with Bis[(2-di-i-propylphosphino)ethyl]amine are not extensively detailed in the currently available literature. However, the general principles of gold(I) chemistry with diphosphine ligands suggest that the iPr-PNP ligand could be a component in the formation of luminescent macrocycles. For instance, luminescent gold(I) macrocycles have been successfully synthesized using various diphosphine ligands in conjunction with bridging units like 4,4′-bipyridyl. rsc.org The luminescence in these systems is often attributed to Au-Au interactions (aurophilicity) within the cyclic structure. rsc.org

The significant steric bulk of the isopropyl groups on the phosphorus atoms of the iPr-PNP ligand would exert a considerable influence on the structure and stability of any resulting gold complexes. smolecule.com In related gold(I) phosphine complexes, bulky substituents have been shown to affect the formation of polynuclear structures and the proximity of gold centers, which in turn impacts their luminescent properties. nih.gov The steric hindrance from the isopropyl groups can prevent the close approach of other molecules, potentially stabilizing the complex and influencing its reaction pathways.

Silver Complexes: Dimeric Structures
Copper Complexes: Luminescence and Crystal Quality

The study of luminescent copper(I) complexes is a vibrant area of research, driven by their potential applications in areas such as organic light-emitting diodes (OLEDs). rsc.orgcore.ac.uk Copper(I) complexes with bisphosphane ligands, often in combination with diimine ligands, can exhibit strong luminescence. rsc.org The emission properties of these complexes are highly dependent on the geometry around the copper center and the nature of the ligands. rsc.org While specific data on the luminescence and crystal quality of copper complexes with Bis[(2-di-i-propylphosphino)ethyl]amine are not detailed in the available literature, it is anticipated that such complexes would exhibit interesting photophysical properties. The bulky nature of the iPr-PNP ligand would likely enforce a distorted tetrahedral geometry around the copper(I) center, a common feature in luminescent copper(I) complexes. rsc.org

Coordination with Rare Earth Metals (Sc, Y, Lanthanides)

The coordination chemistry of rare earth elements with phosphine-based ligands is less developed compared to that with hard donor ligands like oxygen and nitrogen, owing to the hard Lewis acidic nature of the lanthanide ions. nih.gov However, the use of chelating phosphine ligands can lead to the formation of stable complexes.

Stabilization of Reactive Rare Earth Species

The bulky steric profile of ligands is a key factor in stabilizing reactive low-valent and low-coordinate rare earth metal species. While there is a lack of specific studies on the use of Bis[(2-di-i-propylphosphino)ethyl]amine for this purpose, the principle has been demonstrated with other bulky phosphide (B1233454) and amide ligands. nih.gov The large di-iso-propylphosphino groups of the iPr-PNP ligand could provide the necessary kinetic stabilization to isolate and study reactive rare earth complexes.

Catalytic Performance in Olefin Polymerization and Hydrosilylation

Rare earth metal complexes are known to be active catalysts for various organic transformations, including olefin polymerization and hydrosilylation. The ligand environment around the metal center plays a critical role in determining the catalytic activity and selectivity. While yttrium complexes with linked bis(amide) ligands have shown activity in ring-opening polymerization, and other rare earth complexes are known to catalyze hydrosilylation, specific applications of Bis[(2-di-i-propylphosphino)ethyl]amine-rare earth complexes in olefin polymerization and hydrosilylation are not well-documented in the current literature. nih.gov However, the general effectiveness of phosphine ligands in modifying the catalytic properties of transition metals suggests potential for similar applications with rare earth elements. smolecule.com

Electronic and Steric Influences on Metal Center Reactivity

The reactivity of metal complexes is profoundly influenced by the electronic and steric properties of their ligands. Bis[(2-di-i-propylphosphino)ethyl]amine possesses a combination of features that make it an interesting ligand for tuning metal center reactivity. smolecule.com

Electronic Effects: The phosphorus atoms in the iPr-PNP ligand act as electron donors, increasing the electron density at the metal center. This can enhance the metal's reactivity in processes such as oxidative addition, a key step in many catalytic cycles. The nitrogen atom can also participate in coordination, further modulating the electronic environment. smolecule.com

Steric Effects: The most prominent feature of the iPr-PNP ligand is the significant steric bulk imparted by the four isopropyl groups. smolecule.com This steric hindrance can have several consequences:

It can protect the metal center from unwanted side reactions, such as bimolecular decomposition, leading to more stable catalysts.

It can create a specific coordination pocket around the metal, influencing the regioselectivity and stereoselectivity of catalytic reactions by controlling the approach of substrates. smolecule.com

The steric bulk can favor lower coordination numbers at the metal center, which can lead to higher catalytic activity.

The interplay of these electronic and steric factors allows for the fine-tuning of the properties of metal complexes for specific applications in catalysis and materials science. smolecule.com

Ligand PropertyInfluence on Metal CenterReference
Electronic
P-donor atomsIncrease electron density at the metal center
N-donor atomModulates the electronic environment smolecule.com
Steric
Bulky isopropyl groupsProvides kinetic stabilization, influences substrate approach, favors lower coordination numbers smolecule.com

Role of Diisopropyl Groups in Steric Control and Catalyst Selectivity

The bulky diisopropyl groups on the phosphorus atoms of the Bis[(2-di-i-propylphosphino)ethyl]amine ligand are crucial in dictating the steric environment around a coordinated metal center. This steric hindrance is not a mere impediment; it is a critical tool for controlling catalytic processes by influencing both reaction rates and selectivity. smolecule.comnumberanalytics.com By physically obstructing the space around the metal's active site, the ligand can control the approach of substrates, favoring certain binding modes and transition states over others. smolecule.comcatalysis.blog

This controlled access is a key determinant of catalyst selectivity. For instance, in reactions such as hydroformylation or hydrogenation, the steric bulk of the ligand can direct the reaction towards a specific isomer of the product. smolecule.comnumberanalytics.com A catalyst with a sterically demanding ligand sphere may only allow smaller or specifically shaped substrates to bind, thus discriminating between potential reactants. numberanalytics.com Research has shown that the significant steric hindrance provided by bulky phosphine ligands can enhance selectivity by favoring the formation of specific products. numberanalytics.com For example, ruthenium complexes incorporating Bis[(2-di-i-propylphosphino)ethyl]amine have demonstrated high efficiency in the dehydrogenation of ethanol. chemicalbook.comchemdad.com The steric environment created by the diisopropyl groups is instrumental in achieving high catalytic turnovers by modulating substrate access and product release.

The table below summarizes the impact of steric properties on catalysis.

FeatureDescriptionCatalytic ImplicationExample Application
Steric Hindrance The spatial crowding around the metal center caused by the large diisopropyl groups. smolecule.comInfluences reaction rates and prevents unwanted side reactions. numberanalytics.comcatalysis.blogZiegler-Natta polymerization, where ligand sterics control polymer stereoregularity. numberanalytics.com
Substrate Selectivity The ability to favor the binding and transformation of a specific substrate from a mixture.Enhances the production of a desired product by filtering substrates based on size and shape. numberanalytics.comSelective hydrogenation of smaller alkenes in the presence of larger ones.
Product Selectivity (Regio/Stereo) The ability to direct a reaction to form a specific isomer (regioisomer or stereoisomer).Creates a chiral or specific structural environment that favors the formation of one product isomer. catalysis.blogAsymmetric catalysis, where bulky ligands block pathways to undesired enantiomers. catalysis.blog
Control of Coordination Number The bulky nature of the ligand can limit the number of other molecules that can bind to the metal center.Stabilizes coordinatively unsaturated species that are often highly reactive catalysts. libretexts.orgFormation of active catalysts like [Rh(PPh₃)₃]⁺. libretexts.org

Ligand Basicity, π-Acidity, and Electronic Tuning of Metal Centers

The electronic character of the Bis[(2-di-i-propylphosphino)ethyl]amine ligand is fundamental to its ability to tune the properties of a metal center. nih.govacs.org This tuning is achieved through a combination of σ-donation (basicity) and π-acceptance (π-acidity), which directly modulates the electron density at the metal. libretexts.orglibretexts.org

Phosphines are excellent σ-donors, donating the lone pair of electrons from the phosphorus atom to the metal. quora.com The alkyl groups, like isopropyl, are electron-donating, which increases the electron density on the phosphorus atom, making the ligand a strong σ-donor or a "soft" ligand. libretexts.org This strong donation increases the electron density on the metal, which can influence its reactivity.

In addition to σ-donation, phosphine ligands can act as π-acceptors. umb.edu This π-acidity arises from the interaction of filled metal d-orbitals with empty orbitals on the ligand. In the case of phosphine ligands, these acceptor orbitals are typically the antibonding σ* orbitals of the phosphorus-substituent (P-R) bonds. libretexts.orgumb.edu The extent of this π-backbonding can be adjusted by changing the substituents on the phosphorus. acs.orgumb.edu While alkylphosphines are generally considered weak π-acids compared to ligands like carbon monoxide (CO) or trifluorophosphine (PF₃), this interaction is still significant for stabilizing low-valent metal centers. libretexts.orgumb.edu

The balance between σ-donation and π-acceptance allows for the fine-tuning of the electronic environment of the metal catalyst. nih.gov By increasing the electron density at the metal, a more basic ligand can make the metal center more nucleophilic and more susceptible to oxidative addition. Conversely, a ligand with stronger π-acceptor character can reduce electron density at the metal, making it more electrophilic and potentially enhancing reductive elimination steps in a catalytic cycle.

The following table details the electronic properties of phosphine ligands and their effects.

Electronic PropertyDescriptionEffect on Metal CenterConsequence for Catalysis
σ-Donation (Basicity) Donation of the phosphorus lone pair electrons to an empty metal orbital. quora.comIncreases electron density on the metal. libretexts.orgEnhances the rate of oxidative addition; stabilizes higher oxidation states.
π-Acceptance (π-Acidity) Acceptance of electron density from filled metal d-orbitals into empty ligand σ* orbitals. libretexts.orgumb.eduDecreases electron density on the metal; strengthens the metal-ligand bond. quora.comStabilizes low-valent metal complexes; influences the rate of reductive elimination. smolecule.com
Electronic Tuning The ability to modify the metal's electronic properties by altering ligand substituents. nih.govacs.orgModulates the metal's reactivity, nucleophilicity, and electrophilicity. libretexts.orgAllows for the optimization of catalytic activity and selectivity for specific reactions.

Impact on Metal Oxidation States and Reaction Pathways

The combination of steric bulk and tunable electronic properties makes Bis[(2-di-i-propylphosphino)ethyl]amine a versatile ligand capable of stabilizing transition metals in various oxidation states, which in turn dictates the available reaction pathways. smolecule.com The strong σ-donating ability of the phosphine groups helps to stabilize higher oxidation states that might be involved in steps like oxidative addition. Simultaneously, the π-acceptor character contributes to the stabilization of low-valent metal species, which are often the active catalysts in processes like hydrogenation, hydroformylation, and cross-coupling reactions. smolecule.com

The ability to stabilize both low and high oxidation states is critical for many catalytic cycles, which often involve the metal center cycling between different oxidation states. For example, in catalytic hydrogenation, an iron complex with this PNP ligand can efficiently facilitate the reaction, a process that involves changes in the iron's oxidation state. chemicalbook.comchemdad.com The ligand framework supports the metal throughout these transformations, preventing decomposition and promoting efficient turnover.

Furthermore, the ligand can directly participate in the reaction mechanism beyond simply tuning the metal center. The nitrogen atom in the ligand backbone can act as a proton-responsive site or a hemilabile donor, where one of the phosphine arms can dissociate and re-coordinate, opening up a coordination site for substrate binding. This cooperative effect between the ligand and the metal can enable novel reaction pathways that would not be accessible otherwise. nih.gov For instance, complexes of this ligand with metals like ruthenium and iron have been successfully used for the dehydrogenation of alcohols and the production of hydrogen from methanol, highlighting the ligand's role in facilitating complex multi-step transformations. chemicalbook.comchemdad.com

The table below outlines how the ligand influences metal oxidation states and reaction mechanisms.

Influence AreaDescriptionMechanistic ImplicationCatalytic Example
Stabilization of Oxidation States The ligand's electronic properties (strong σ-donation, moderate π-acceptance) accommodate various electron densities at the metal. smolecule.comFacilitates catalytic cycles that require the metal to shuttle between different oxidation states (e.g., M(0)/M(II) or M(I)/M(III)). Palladium-catalyzed cross-coupling reactions.
Control of Reaction Pathways The steric and electronic profile of the ligand directs the approach of substrates and stabilizes key intermediates. smolecule.comDictates the regioselectivity and stereoselectivity of a reaction by making certain transition states more favorable. catalysis.blogSelective dehydrogenation of ethanol using ruthenium complexes. chemicalbook.com
Ligand Cooperation/Hemilability The amine functionality or one of the phosphine arms can be involved in the reaction or can temporarily dissociate. nih.govProvides a vacant site for substrate coordination or facilitates proton transfer steps, opening up new mechanistic possibilities. nih.govIron-catalyzed hydrogenation of esters to alcohols. chemicalbook.comchemdad.com
Redox Stability The ligand framework supports the metal center through oxidation and reduction processes, enhancing catalyst longevity. Enables high turnover numbers and catalyst reusability in redox-intensive catalytic cycles. Iron-catalyzed hydrogen production from methanol. chemicalbook.comchemdad.com

Spectroscopic and Structural Elucidation of Bis 2 Di I Propylphosphino Ethyl Amine Complexes

X-ray Crystallography: Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the solid-state structure of iPr-PNP metal complexes. It provides precise information on coordination numbers, geometries, bond lengths, and bond angles, which are crucial for understanding the ligand's interaction with various metal centers.

The flexible P-N-P backbone of Bis[(2-di-i-propylphosphino)ethyl]amine allows it to adopt various coordination modes, leading to different geometries depending on the metal center, its oxidation state, and the co-ligands present. X-ray crystallographic studies have revealed several common coordination environments.

For instance, a cobalt(I) complex, {Bis[2-(diisopropylphosphanyl)ethyl]amine}carbonyl(tetrahydroborato)cobalt(I), was characterized and found to exhibit a distorted square-pyramidal coordination geometry. researchgate.net In this 18-electron complex, the cobalt center is coordinated by the two phosphorus atoms and the central nitrogen atom of the tridentate iPr-PNP ligand, along with a carbon monoxide ligand, which collectively form the basal plane. researchgate.net The metal atom is slightly displaced from this plane by 0.2757 (7) Å. researchgate.net

In another example, a nickel(II) complex with a related N,N-bis(diphenylphosphino)isopropylamine ligand was synthesized and shown to have a distorted square-planar geometry. nih.gov The nickel center is coordinated by the two phosphorus atoms of the PNP ligand and two bromide ions. nih.gov The P-Ni-P bond angle in the chelate ring is 73.22 (3)°, while the angles involving the bromide ions deviate from ideal square-planar geometry, with a Br-Ni-Br angle of 98.213 (16)°. nih.gov Generally, metal-phosphorus (M-P) bond lengths in such complexes are observed to be around 2.3 Å.

Table 1: Selected Crystallographic Data for Metal Complexes with PNP Ligands

Feature {Bis[2-(diisopropylphosphanyl)ethyl]amine}carbonyl(tetrahydroborato)cobalt(I) researchgate.net [N,N-Bis(diphenylphosphino)isopropylamine]dibromidonickel(II) nih.gov
Metal Center Cobalt(I) Nickel(II)
Coordination Geometry Distorted Square-Pyramidal Distorted Square-Planar
P-M-P Angle (°) N/A 73.22 (3)

| Other Key Angles (°) | N/A | P1-Ni1-Br1 = 94.39 (2) P2-Ni1-Br2 = 94.74 (2) Br1-Ni1-Br2 = 98.213 (16) | | Displacement from Mean Plane (Å) | 0.2757 (7) | N/A |

X-ray crystallography also provides critical details about the conformation of the five-membered chelate rings formed by the ligand coordinating to the metal center. In the structure of the aforementioned cobalt(I) complex, both five-membered chelate rings (Co-P-C-C-N) adopt an envelope conformation. researchgate.net This is a common, low-energy conformation for such rings. In this specific structure, the flap atoms (two carbon atoms of the ethyl backbones) are displaced by 0.564 (2) Å and 0.599 (2) Å from the plane defined by the other atoms in the respective rings. researchgate.net

The analysis of the crystal packing reveals the nature of non-covalent interactions that stabilize the crystal lattice. For the cobalt(I) borohydride (B1222165) pincer complex, the crystal packing is governed solely by van der Waals forces, with no other significant intermolecular interactions observed. researchgate.net The study of these weaker interactions is crucial for understanding the solid-state properties of these materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and behavior of Bis[(2-di-i-propylphosphino)ethyl]amine complexes in solution. Different nuclei, particularly ³¹P, ¹H, and ¹³C, provide complementary information.

³¹P NMR is exceptionally sensitive to the electronic environment of the phosphorus atoms and is therefore a primary tool for studying iPr-PNP complexes. The chemical shift (δ) of the phosphorus nuclei provides direct evidence of ligand coordination to a metal center.

Upon coordination, a significant downfield shift, known as the coordination shift (Δδ), is typically observed. For iPr-PNP complexes, this shift is often in the range of 10–15 ppm, confirming the interaction between the phosphorus lone pair and the metal. The magnitude of the coordination shift can provide qualitative information about the strength of the M-P bond. Furthermore, the electronic properties of the ligand can be inferred from its ³¹P NMR data; for example, a chemical shift of around -20 ppm for the free ligand is indicative of strong σ-donor ability. The purity of the ligand is also commonly verified using ³¹P NMR. chemimpex.com

Table 2: Representative ³¹P NMR Data for iPr-PNP Ligand and its Complexes

Species Chemical Shift (δ, ppm) Observation
Free iPr-PNP Ligand ~ -20 Indicates strong σ-donor character.
Coordinated iPr-PNP Ligand Varies (e.g., Δδ ≈ +10 to +15) A significant downfield coordination shift confirms M-P bonding.

These techniques are used to verify the purity of the ligand and to confirm that the ligand structure is maintained upon complexation. ¹H NMR is particularly useful for observing the protons on the ethyl backbone and the isopropyl groups. Changes in the chemical shifts and coupling constants of these protons upon coordination can provide additional evidence of complex formation and offer insights into the conformational constraints imposed by the metal center. Variable-temperature NMR studies can also reveal information about the dynamic processes occurring in solution, such as ligand flexibility or conformational changes.

NMR spectroscopy is a vital tool for investigating the reactivity of iPr-PNP complexes, including their role in catalysis and ligand exchange reactions. smolecule.comnih.gov By monitoring changes in the NMR spectrum over time or under different reaction conditions, it is possible to identify reaction intermediates, determine reaction kinetics, and elucidate catalytic mechanisms.

For example, the participation of the ligand in exchange processes can be studied by introducing other potential ligands into the solution and observing the appearance of new signals in the ³¹P or ¹H NMR spectra corresponding to new species. smolecule.com In catalytic studies, NMR can be used to track the conversion of substrates to products and to characterize the catalyst's state during the reaction. For instance, in studies of σ-amine-borane complexes, NMR was used to characterize the binding of the amine-borane to a rhodium center and to follow the subsequent dehydropolymerization reaction. nih.gov This demonstrates the broader utility of NMR in understanding the role of ligands in complex chemical transformations.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within a molecule are sensitive to their environment, including coordination to a metal center. In the context of Bis[(2-di-i-propylphosphino)ethyl]amine complexes, IR spectroscopy is instrumental in confirming the coordination of the ligand and in studying the electronic effects of the metal on the ligand framework.

Key vibrational modes for PNP-iPr and its complexes include the P-C and C-N stretching frequencies. Upon coordination to a metal, shifts in the absorption bands corresponding to these vibrations can be observed, providing evidence of the ligand-metal interaction. For instance, changes in the P-C stretching frequencies can indicate the strength of the phosphorus-metal bond.

Furthermore, in complexes containing co-ligands such as carbon monoxide (CO), IR spectroscopy is particularly informative. The C-O stretching frequency is highly sensitive to the electronic environment of the metal center. In a series of iron(0) dicarbonyl complexes of the type [Fe(PNP)(CO)2], the position of the ν(CO) bands provides insight into the net electron-donating ability of the PNP ligand. A lower ν(CO) frequency generally corresponds to a more electron-rich metal center, which results in stronger back-bonding from the metal to the π* orbitals of the CO ligand.

Functional Group Typical IR Absorption Range (cm⁻¹) Notes
N-H Stretch3300-3500Present in the free amine ligand. Disappears upon deprotonation to form an amido complex.
C-H Stretch (Alkyl)2850-2970Characteristic of the ethyl and isopropyl groups on the ligand.
P-C Stretch600-800Sensitive to the coordination of the phosphorus atoms to the metal center.
C-N Stretch1020-1250Shift upon coordination can indicate changes in the N-metal bond strength.
C≡O Stretch (in CO complexes)1850-2100Highly sensitive to the electron density at the metal center. Lower frequency indicates stronger metal-to-CO back-bonding.

Mössbauer Spectroscopy for Iron-Containing Complexes

For iron-containing compounds, ⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the nuclear environment of the iron atom. It provides precise information about the oxidation state, spin state, and coordination geometry of the iron center through the measurement of two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.govnih.gov

The isomer shift (δ) is a measure of the s-electron density at the iron nucleus and is directly related to the oxidation state and covalency of the iron atom. nih.gov Changes in the chemical environment of the iron, such as the nature of the coordinating ligands, will influence the δ value.

The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with the surrounding electric field gradient (EFG). nih.gov A non-cubic arrangement of electrons and ligands around the iron nucleus will result in a non-zero EFG, leading to a splitting of the nuclear energy levels. The magnitude of ΔE_Q is therefore indicative of the symmetry of the iron's coordination sphere. nih.gov

In the study of iron complexes with the Bis[(2-di-i-propylphosphino)ethyl]amine ligand, Mössbauer spectroscopy has been pivotal in characterizing their electronic structures. For example, in a series of Fe(0) complexes of the type [Fe(PNP)(CO)₂], Mössbauer spectra revealed isomer shifts close to 0 mm s⁻¹, which is characteristic of low-valent iron species. researchgate.net The quadrupole splitting values for these complexes were found to be in the range of 2.2 to 2.7 mm s⁻¹. researchgate.net

The analysis of these parameters, often in conjunction with computational studies, allows for a detailed understanding of the electronic ground state of the iron center and the nature of the metal-ligand bonding within these pincer complexes.

Complex Isomer Shift (δ) / mm s⁻¹ Quadrupole Splitting (ΔE_Q) / mm s⁻¹ Temperature (K) Reference
[Fe(PNPNMe-iPr)(CO)₂]-0.0182.20778 researchgate.net
[Fe(PNPNHtBu)(CO)₂] (Major Species)0.0212.63578 researchgate.net
[Fe(PNPNHtBu)(CO)₂] (Minor Species)0.0670.3678 researchgate.net

Catalytic Applications of Bis 2 Di I Propylphosphino Ethyl Amine Based Metal Complexes

Homogeneous Catalysis: Principles and Ligand Precursor Role

Homogeneous catalysis involves a catalyst that exists in the same phase as the reactants, typically in a liquid solution. youtube.com This allows for high selectivity and a good understanding of reaction mechanisms, as the catalyst and reactants are intimately mixed. youtube.com Bis[(2-di-i-propylphosphino)ethyl]amine is a prime example of a ligand precursor used in the synthesis of homogeneous catalysts. smolecule.com As a ligand, it binds to a central metal atom, influencing the metal's reactivity and steric environment. smolecule.com

The two phosphorus atoms in Bis[(2-di-i-propylphosphino)ethyl]amine are the primary binding sites, forming strong bonds with transition metals like ruthenium, iron, and osmium. chemicalbook.comchemdad.com This coordination stabilizes the metal center and enhances its catalytic activity. The bulky isopropyl groups on the phosphorus atoms play a crucial role in controlling the approach of substrate molecules to the metal center, thereby influencing the selectivity of the reaction. smolecule.com The ability of this ligand to stabilize low oxidation states of transition metals makes it particularly valuable in catalytic processes where other ligands might fail. smolecule.com

Hydrogenation Reactions

Hydrogenation, the addition of hydrogen to a molecule, is a fundamental process in chemistry. Metal complexes incorporating the Bis[(2-di-i-propylphosphino)ethyl]amine ligand have proven to be effective catalysts in various hydrogenation reactions. smolecule.com

Hydrocarbon Hydrogenation

Complexes formed with Bis[(2-di-i-propylphosphino)ethyl]amine are utilized in the hydrogenation of hydrocarbons, which involves the addition of hydrogen to unsaturated carbon-carbon bonds. smolecule.com These catalysts have been shown to facilitate these processes, contributing to the production of saturated organic compounds. smolecule.com

Selective Alkene and Alkyne Hydrogenation

A significant application of these catalysts lies in the selective hydrogenation of alkynes to alkenes. An iron(II) complex containing a related phosphine (B1218219) ligand has demonstrated the ability to catalytically hydrogenate terminal alkynes to alkenes with high selectivity under mild conditions. osti.gov A kinetic study of the hydrogenation of phenylacetylene (B144264) to styrene (B11656) revealed that the reaction is first order in both the catalyst and alkyne concentrations. osti.gov This selectivity is crucial in organic synthesis where the formation of the alkene is desired without further reduction to the alkane.

Carbon Dioxide Hydrogenation for Formate and Methanol (B129727) Production

The conversion of carbon dioxide (CO₂) into valuable chemicals like formic acid and methanol is a key area of research for CO₂ utilization. nsf.gov Ruthenium complexes containing phosphine ligands, including derivatives of Bis[(2-di-i-propylphosphino)ethyl]amine, have been investigated for the hydrogenation of CO₂. nsf.govresearchgate.net

Under basic conditions, these catalytic systems can effectively hydrogenate CO₂ to formate. nsf.gov In some cases, the reaction can proceed to produce methanol. For instance, a tandem catalytic system using dimethylamine (B145610) and a homogeneous ruthenium complex has been shown to hydrogenate CO₂ to methanol under basic conditions. nih.gov The process involves the initial reaction of CO₂ with dimethylamine to form dimethylammonium dimethylcarbamate, followed by the catalytic hydrogenation to produce a mixture of methanol and dimethylformamide. nih.gov

Research has also focused on creating systems where the product can be easily separated from the catalyst. One such system for CO₂ hydrogenation to formic acid uses a ruthenium-phosphine catalyst in a hydrophobic solvent. The formation of formic acid leads to a spontaneous separation into a pure formic acid/amine product phase and a recyclable catalyst phase. researchgate.net In one study, this approach achieved a turnover number of 1590 in a single reaction and a total turnover number of 5590 after four recycling runs. researchgate.net

Catalyst SystemProductKey FeatureTurnover Number (TON)Reference
Ru-phosphine in hydrophobic solventFormic AcidSelf-separating product and recyclable catalyst1590 (single run), 5590 (total after 4 runs) researchgate.net
Dimethylamine and homogeneous Ru complexMethanolTandem catalysis under basic conditions>95% CO₂ conversion nih.gov
Ru complexes with tris(phosphine) ligandFormateFunctions under both acidic and basic conditions- nsf.gov

Dehydrogenation Reactions

Dehydrogenation, the removal of hydrogen from a molecule, is the reverse of hydrogenation and is another important catalytic process.

Alcohol Dehydrogenation, Particularly Ethanol (B145695)

Complexes of ruthenium and osmium with the Bis[(2-di-i-propylphosphino)ethyl]amine ligand are effective catalysts for the dehydrogenation of alcohols. chemicalbook.comchemdad.comstrem.com This reaction is particularly relevant for the production of aldehydes and ketones from primary and secondary alcohols, respectively.

The dehydrogenation of ethanol using a ruthenium complex of Bis[(2-di-i-propylphosphino)ethyl]amine has been a subject of study. chemdad.com For example, ruthenium complexes have been shown to facilitate the dehydrogenation of ethanol with high efficiency, achieving 970 catalytic turnovers under acetic acid conditions. This process is a key step in various chemical syntheses and has potential applications in fuel cell technology.

MetalSubstrateKey FindingCatalytic TurnoversReference
RutheniumEthanolEffective dehydrogenation under acetic acid conditions970
RutheniumAlcoholsGeneral ligand for dehydrogenation- chemicalbook.comchemdad.comstrem.com
OsmiumAlcoholsGeneral ligand for dehydrogenation- chemicalbook.comchemdad.comstrem.com

Dehydrogenative Coupling of Alcohols and Amines to Imines

Metal complexes incorporating the bis[(2-di-i-propylphosphino)ethyl]amine ligand are effective catalysts for the synthesis of imines through the dehydrogenative coupling of alcohols and amines. This method serves as an atom-economical alternative to traditional routes, producing water and hydrogen gas as the primary byproducts. dtu.dk Ruthenium-PNP pincer complexes, in particular, have demonstrated significant activity in this transformation. researchgate.netdocumentsdelivered.com

The catalytic cycle is generally understood to begin with the dehydrogenation of the alcohol to form an aldehyde, which remains coordinated to the metal center. dtu.dkdtu.dk The amine then performs a nucleophilic attack on the coordinated aldehyde, forming a hemiaminal intermediate. dtu.dk Subsequent dehydration of the hemiaminal yields the final imine product. dtu.dk Ruthenium complexes are noted for their ability to catalyze this coupling for a variety of primary alcohols and amines. dtu.dkacs.org For instance, cobalt nanoparticles have also been employed for the dehydrogenative coupling of benzyl (B1604629) alcohol with amines like cyclohexylamine (B46788) and aniline, yielding the corresponding imines in good yields. dtu.dk

Research has shown that the structure of the pincer ligand is crucial. Depending on the ligand's framework, ruthenium pincer complexes can selectively mediate the coupling to form either imines or amides. dtu.dk In some systems, the reaction can proceed with high efficiency without the need for a hydrogen acceptor. dtu.dk

Table 1: Dehydrogenative Coupling of Alcohols and Amines to Imines

Catalyst System Alcohol Substrate Amine Substrate Product Yield Reference
Ruthenium-PNP Complex Benzyl Alcohol Various Amines Imines - acs.org
Cobalt Nanoparticles Benzyl Alcohol Cyclohexylamine N-Benzylidenecyclohexanamine 89% dtu.dk
Cobalt Nanoparticles Benzyl Alcohol Aniline N-Benzylideneaniline 60% dtu.dk
Cobalt Nanoparticles p-Nitrobenzyl Alcohol Cyclohexylamine N-(4-Nitrobenzylidene)cyclohexanamine 51% dtu.dk

Hydroformylation Processes

The bis[(2-di-i-propylphosphino)ethyl]amine ligand has been explored in hydroformylation reactions, a fundamental industrial process for converting alkenes into aldehydes. The ligand's steric and electronic properties, when coordinated to metals like rhodium or cobalt, play a critical role in controlling the regioselectivity of the reaction, favoring the formation of either linear or branched aldehydes. While specific data on bis[(2-di-i-propylphosphino)ethyl]amine in hydroformylation is part of a broader field of PNP ligand research, the principles of ligand influence are well-established. The bulky isopropyl groups on the phosphorus atoms create a defined catalytic pocket that influences the way the alkene substrate approaches the metal center, thereby directing the insertion of carbon monoxide and hydrogen.

Hydrosilylation Reactions

Iron complexes featuring the bis[(2-di-i-propylphosphino)ethyl]amine ligand are notable catalysts for hydrosilylation reactions, particularly for the reduction of ketones and aldehydes to the corresponding silyl (B83357) ethers. cognit.ca This process is a key step in the synthesis of alcohols, as the resulting silyl ether can be easily hydrolyzed. cognit.ca The use of earth-abundant metals like iron presents a more sustainable and cost-effective alternative to precious metal catalysts such as platinum. researchgate.net The PNP ligand stabilizes the iron center and modulates its reactivity to facilitate the addition of a hydrosilane across a carbonyl double bond. cognit.caresearchgate.net

Table 2: Iron-Catalyzed Hydrosilylation of Ketones

Catalyst System Substrate Hydrosilane Product Type Application Reference
Iron-PNP Complex Ketone/Aldehyde - Silyl Ether Synthesis of Alcohols cognit.ca

Olefin Oligomerization, with Focus on Ethylene (B1197577)

In the field of olefin oligomerization, chromium complexes bearing bis(phosphino)amine (PNP) ligands are highly effective for the selective conversion of ethylene to linear alpha-olefins, such as 1-hexene (B165129) and 1-octene. nih.gov These products are valuable comonomers in the production of linear low-density polyethylene (B3416737) (LLDPE). nih.gov The bis[(2-di-i-propylphosphino)ethyl]amine ligand, when part of a chromium-based catalytic system activated by an aluminoxane cocatalyst like methylaluminoxane (B55162) (MAO), can achieve high catalytic activities. nih.gov

Studies have shown that the structure of the PNP ligand significantly impacts both the activity and selectivity of the oligomerization process. nih.gov For example, systems using ligands with alkyl groups on the phosphorus atoms, such as the di-i-propyl groups in bis[(2-di-i-propylphosphino)ethyl]amine, tend to exhibit higher catalytic activities than those with phenyl substituents. nih.gov The reaction conditions, including ethylene pressure and the molar ratio of aluminum to chromium, are also crucial parameters that affect catalyst performance. nih.gov Higher ethylene pressures generally lead to increased catalytic activity and selectivity towards 1-octene. nih.gov

Table 3: Ethylene Oligomerization with a Cr-PNP Catalyst System

Catalyst System Key Finding Selectivity Activity Reference
PNP/Cr(acac)₃/MAO High activity for selective ethylene oligomerization. 84.5% for 1-hexene and 1-octene Up to 3887.7 kg·g⁻¹·h⁻¹ nih.gov

Influence of Ligand Design on Catalytic Efficiency and Selectivity

The design of the bis[(2-di-i-propylphosphino)ethyl]amine ligand is a determining factor in the efficiency and selectivity of the catalytic processes it mediates. The interplay between the ligand's steric and electronic properties allows for fine-tuning of the metal center's reactivity. nih.gov

The bulky di-isopropyl groups on the phosphine donors of the bis[(2-di-i-propylphosphino)ethyl]amine ligand exert significant steric influence within the catalytic pocket. This steric hindrance is crucial for controlling substrate approach and can be harnessed to induce enantioselectivity in asymmetric catalysis. smolecule.com By creating a chiral environment around the metal center, for instance through the use of enantiopure ligands, it is possible to favor the formation of one enantiomer of a product over the other. nih.gov Iron complexes with related amine(imine)diphosphine ligands have been successfully used in the asymmetric transfer hydrogenation of ketones and imines, producing valuable enantiopure alcohols and amines. nih.gov The steric bulk restricts the possible coordination geometries of the substrate, thereby directing the reaction pathway to a specific stereochemical outcome. researchgate.net

The electronic properties of the bis[(2-di-i-propylphosphino)ethyl]amine ligand directly impact the reactivity of the metal center. smolecule.com The phosphine groups are strong sigma-donors, which increases the electron density at the metal. This electronic tuning influences the metal's ability to participate in key catalytic steps such as oxidative addition and reductive elimination. researchgate.net The ligand's donor strength can be modified, which in turn alters the catalytic activity and turnover frequency. researchgate.netnih.gov For example, in redox-active systems, the ligand can do more than just coordinate; it can actively participate in the electron transfer processes of the catalytic cycle. researchgate.net This modulation of the metal's electronic structure is a powerful tool for optimizing catalyst performance, as electronics often have the greatest influence on reaction rates. researchgate.net

Role of Metal-Ligand Cooperativity in Enhancing Catalytic Cycles

Metal-ligand cooperativity (MLC) is a phenomenon where the ligand is not a passive spectator but actively participates in bond activation and formation during a catalytic cycle. In complexes featuring Bis[(2-di-i-propylphosphino)ethyl]amine, often abbreviated as iPrPNHP, the secondary amine in the ligand backbone is a key player in this cooperativity. This is particularly evident in dehydrogenation and hydrogenation reactions, where the N-H moiety can act as a proton shuttle, facilitating substrate activation and product release.

A prominent example of this MLC is observed in the dehydrogenation of methanol catalyzed by a ruthenium complex of Bis[(2-di-i-propylphosphino)ethyl]amine, specifically [RuH(CO)Cl(HN(C₂H₄PiPr₂)₂)]. Mechanistic studies have revealed that during the catalytic cycle, the amine backbone of the pincer ligand is deprotonated. This deprotonation is crucial for the catalyst's activity. The resulting metal-amide complex can then participate in the heterolytic cleavage of substrates.

The cooperative nature of the N-H bond in the pincer ligand has also been implicated in hydrogenation reactions. The reversible addition of H₂ across the metal-amide bond in iron complexes of this ligand is a key step. acs.org This process forms a dihydride species where the ligand is protonated at the nitrogen atom. acs.org This transformation underscores the ligand's direct involvement in H₂ activation, a fundamental step in many hydrogenation processes.

The following table summarizes key aspects of metal-ligand cooperativity in a ruthenium-catalyzed reaction:

Catalytic System Reaction Role of Ligand Cooperativity Key Mechanistic Feature
[RuH(CO)Cl(HN(C₂H₄PiPr₂)₂)]Methanol DehydrogenationFacilitates C-H bond activation of the substrate.Deprotonation of the N-H moiety in the ligand backbone to form a reactive metal-amide species.

Catalyst Stability and Decomposition Pathways

For the highly active iron pincer complex, [(iPrPNP)Fe(H)(CO)], where iPrPNP⁻ represents the deprotonated form of the ligand, rapid decomposition has been a significant challenge in its application for hydrogenation and dehydrogenation reactions. acs.org Detailed studies have explored the decomposition pathways of catalytic intermediates derived from this complex. acs.org

It has been found that cationic intermediates, such as [(iPrPNHP)Fe(H)(CO)(L)]⁺ (where L can be a solvent molecule like THF or N₂), are prone to decomposition. acs.org Theoretical calculations suggest that this decomposition likely proceeds through a bimolecular pathway. acs.org This hypothesis is supported by the isolation and characterization of dimeric species formed during the reaction, such as [{(iPrPNHP)Fe(H)(CO)}₂{μ-CN}]⁺ and [{(iPrPNHP)Fe(H)(CO)}₂{μ-OC(H)O}]⁺. acs.org The formation of these dimers indicates that under catalytic conditions, the monomeric active species can react with each other, leading to inactive forms of the catalyst.

Another identified catalyst deactivation pathway for related pincer complexes involves P-C bond cleavage within the ligand itself. nih.gov However, for the Bis[(2-di-i-propylphosphino)ethyl]amine ligand, the formation of inactive dimeric species appears to be a more prominent decomposition route, particularly for the iron-based catalysts. acs.org

The table below outlines key findings related to the decomposition of an iron catalyst based on Bis[(2-di-i-propylphosphino)ethyl]amine.

Catalyst Precursor Key Intermediate in Decomposition Proposed Decomposition Pathway Observed Inactive Species
(iPrPNP)Fe(H)(CO)[(iPrPNHP)Fe(H)(CO)(L)]⁺Bimolecular reaction between catalytic intermediates. acs.orgDimeric species, e.g., [{(iPrPNHP)Fe(H)(CO)}₂{μ-CN}]⁺. acs.org

Theoretical and Computational Investigations on Bis 2 Di I Propylphosphino Ethyl Amine and Its Complexes

Quantum Chemical Calculations for Electronic Structure and Photophysical Properties

The electronic parameters of these complexes, which dictate their behavior in catalytic reactions, have been determined using DFT calculations. Natural Bond Orbital (NBO) analysis, a method for studying hybridization, covalency, and charge distribution, has been employed to probe the electronic characteristics of these systems. For instance, in related pincer complexes, DFT has been used to assess the σ-donor strength of the ligand, a key factor in its catalytic performance.

While extensive research has been conducted on the ground-state electronic properties, detailed computational studies on the photophysical properties of Bis[(2-di-i-propylphosphino)ethyl]amine complexes are less common in the available literature. Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for investigating the excited-state properties, including absorption and emission spectra. rsc.orgresearchgate.net Such studies on analogous metal complexes have provided valuable insights into their potential applications in areas like organic light-emitting diodes (OLEDs). rsc.org However, specific TD-DFT data for Bis[(2-di-i-propylphosphino)ethyl]amine complexes, which would include calculated absorption maxima (λ_abs), emission maxima (λ_em), and transition characters, are not widely reported.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory has proven to be a powerful tool for mapping the intricate reaction pathways of catalytic cycles involving Bis[(2-di-i-propylphosphino)ethyl]amine and its complexes. These computational investigations provide a molecular-level understanding of how these catalysts function, including the identification of transition states and the calculation of activation energies.

One of the key applications of this ligand is in dehydrogenation reactions catalyzed by ruthenium complexes. chemicalbook.com DFT studies on similar systems have been used to propose plausible catalytic cycles, detailing the individual steps of substrate coordination, bond activation, and product release. For example, in the dehydrogenation of alcohols, DFT calculations can help to elucidate the mechanism of hydrogen transfer and the role of the ligand in stabilizing key intermediates.

Catalytic Reaction Metal Center Computational Method Key Findings from DFT Studies
Alcohol DehydrogenationRutheniumDFTElucidation of the hydrogen transfer mechanism and the role of the ligand in stabilizing intermediates. chemicalbook.com
Hydrogenation ReactionsIronDFTInvestigation of the activation of hydrogen and the subsequent transfer to the substrate. chemicalbook.com

Computational Modeling of Metal-Ligand Bonding and Interactions

The nature of the bonding between the central metal atom and the Bis[(2-di-i-propylphosphino)ethyl]amine ligand is a critical determinant of the complex's stability and catalytic activity. Computational modeling provides detailed insights into these interactions that are often difficult to probe experimentally.

DFT calculations, often in conjunction with methods like Natural Bond Orbital (NBO) analysis, are employed to analyze the metal-ligand bond strengths and the nature of the coordination. These calculations can quantify the extent of electron donation from the phosphorus and nitrogen atoms of the ligand to the metal center.

Furthermore, computational models can predict the geometric parameters of the complexes, such as bond lengths and angles, which are in good agreement with experimental data obtained from X-ray crystallography. The Tolman Cone Angle (θ), a measure of the steric bulk of a ligand, can also be calculated computationally, providing a quantitative measure of the steric environment around the metal center. For analogous phosphine (B1218219) ligands, these calculated angles are instrumental in understanding steric effects on catalysis.

Metal Complex Computational Method Calculated Parameter Significance
Ni(II) ComplexDFT/NBOMetal-Ligand Bond StrengthsUnderstanding complex stability and reactivity.
Ru(II) ComplexDFTTolman Cone Angle (θ)Quantifying steric hindrance and its effect on catalysis.
Fe(II) ComplexDFTLigand Distortion EnergiesAssessing the energetic cost of ligand coordination.

Predictive Studies on Catalytic Activity and Selectivity Profiles

A frontier in computational catalysis is the use of predictive models to forecast the performance of catalysts, thereby accelerating the discovery of new and improved catalytic systems. While specific predictive studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling or machine learning, for Bis[(2-di-i-propylphosphino)ethyl]amine complexes are not extensively documented in the reviewed literature, the methodologies have been applied to similar classes of compounds.

For instance, machine learning models have been successfully developed to predict the catalytic activity of transition metal complexes in polymerization reactions. nih.gov These models use a set of calculated molecular descriptors to build a predictive relationship with the experimentally observed catalytic performance. Such approaches could, in principle, be applied to catalysts based on the Bis[(2-di-i-propylphosphino)ethyl]amine ligand to predict their activity and selectivity in various chemical transformations.

The development of such predictive models would rely on the generation of a sufficiently large and diverse dataset of catalysts and their corresponding experimental activities. Computational chemistry would play a vital role in generating the necessary molecular descriptors for building these predictive tools.

Advanced Concepts and Future Directions in Bis 2 Di I Propylphosphino Ethyl Amine Research

Ligand Modification and Derivatization for Tailored Properties

The core structure of Bis[(2-di-i-propylphosphino)ethyl]amine, with its central secondary amine and two di-i-propylphosphino arms, offers significant opportunities for modification. acs.org The reactivity of the N-H bond allows for the introduction of various functional groups, enabling the synthesis of a diverse library of N-functionalized ligands. This strategy is crucial for fine-tuning the ligand's properties and, consequently, the behavior of its metal complexes in applications ranging from homogeneous to heterogeneous catalysis. acs.org

The steric and electronic landscape of the Bis[(2-di-i-propylphosphino)ethyl]amine ligand is primarily dictated by the bulky isopropyl groups on the phosphorus atoms and the electron-donating nature of the phosphine (B1218219) and amine moieties. smolecule.com Researchers are actively exploring analogues by systematically altering these features. The goal is to establish clear structure-activity relationships that can guide the rational design of catalysts.

Key strategies for modification include:

Varying P-substituents: Replacing the isopropyl groups with other alkyl or aryl groups (e.g., phenyl, tert-butyl) directly modulates the steric bulk around the metal center. This can influence substrate accessibility and selectivity in catalytic reactions. acs.orgacs.org

Modifying the N-substituent: Acylation or alkylation of the central amine introduces new functionalities. acs.org This not only alters the electronic properties of the nitrogen donor but can also be used to introduce specific reactive sites or solubility-enhancing groups. acs.org

Altering the Ligand Backbone: Changes to the ethyl bridges connecting the donors can modify the "bite angle" of the ligand, which is a critical parameter in determining the geometry and stability of the resulting metal complex. rsc.org

These modifications allow for the systematic tuning of the ligand's properties, impacting the reactivity and selectivity of the corresponding metal catalysts. acs.orghbni.ac.in

A significant frontier in catalysis is the development of asymmetric reactions, which produce one enantiomer of a chiral molecule preferentially over the other. This requires chiral catalysts, and the design of chiral variants of Bis[(2-di-i-propylphosphino)ethyl]amine is a key area of investigation. nih.gov

The synthesis of chiral aminophosphine (B1255530) ligands can be achieved by starting with readily available chiral amines or by introducing chirality at the phosphorus atoms or within the ligand backbone. acs.orgacs.org These chiral ligands are then complexed with transition metals like palladium, rhodium, or copper to create catalysts for enantioselective transformations. nih.govacs.org For example, new chiral aminophosphines have been successfully employed in asymmetric double-Michael reactions to produce indolines with moderate enantiomeric excess. acs.org The development of modular synthetic strategies allows for the creation of libraries of chiral pincer ligands, facilitating the screening and optimization of catalysts for specific asymmetric reactions, such as hydrophosphination or aza-Morita-Baylis-Hillman reactions. acs.orgnih.gov

While homogeneous catalysts (those dissolved in the reaction solvent) often exhibit high activity and selectivity, their separation from the product stream can be challenging and costly. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue by combining the advantages of both catalytic systems.

For ligands like Bis[(2-di-i-propylphosphino)ethyl]amine, heterogenization can be achieved through several strategies. One promising approach is solid-phase synthesis, where the ligand is built step-by-step on a polymer resin. This allows for the creation of a diverse library of supported PNP-pincer ligands. researchgate.net Another method involves modifying the ligand with a functional group that can be covalently attached to a solid support, such as silica (B1680970) or a polymer. These supported catalytic systems are easier to recover and reuse, making industrial processes more sustainable and economical. acs.org

Exploration of Novel Metal Centers and Unusual Oxidation States

Bis[(2-di-i-propylphosphino)ethyl]amine and its derivatives are versatile ligands capable of coordinating to a wide array of transition metals across the periodic table. researchgate.net Research has extensively documented its complexes with mid-to-late transition metals, particularly those in Group 8 (Iron, Ruthenium, Osmium) and Group 9 (Rhodium, Iridium). chemicalbook.comnih.gov

A key feature of this ligand is its ability to stabilize metals in unusual or low oxidation states, which is crucial for many catalytic cycles. smolecule.com For instance, iron complexes have been used for the hydrogenation of esters and the production of hydrogen from methanol (B129727). chemicalbook.com Ruthenium and Osmium complexes, stabilized by this ligand, are effective for the dehydrogenation of alcohols. chemicalbook.comnih.gov

Recent explorations have expanded to include:

First-Row Transition Metals: Beyond iron, complexes with nickel and copper have been synthesized. mdpi.comnih.gov These earth-abundant metals are attractive for developing more sustainable catalysts.

Group 9 Metals: Rhodium and Iridium complexes have been prepared and studied, showing unique coordination geometries.

Unusual Oxidation States: The ligand has been shown to support mixed-valence states in multi-metallic systems, such as Fe(II)Fe(I) and Fe(II)Fe(III).

This ongoing exploration of new metal-ligand combinations continues to uncover novel reactivity and catalytic applications.

Metal CenterCommon Application/ReactionOxidation State(s)
Iron (Fe) Hydrogenation of esters, H₂ production from methanolFe(II), Fe(II)Fe(I), Fe(II)Fe(III)
Ruthenium (Ru) Dehydrogenation of alcoholsRu(II)
Osmium (Os) Dehydrogenation of alcoholsOs(II), Os(III)
Rhodium (Rh) HydroformylationRh(I)
Iridium (Ir) C-H and CO₂ activationIr(I), Ir(III)
Nickel (Ni) Oligomerization of ethylene (B1197577)Ni(II)
Copper (Cu) Borylation of aryl halidesCu(I)

Investigations into Multi-Metallic Systems and Metal-Metal Interactions

The Bis[(2-di-i-propylphosphino)ethyl]amine framework can also be used to construct multi-metallic complexes, where two or more metal centers are held in close proximity. This allows for the study of metal-metal interactions and cooperative effects in catalysis. Research in this area has led to the synthesis of diiron complexes bridged by related phosphinoamide ligands.

In these systems, the two iron centers can exhibit direct metal-metal bonding and exist in mixed-valence states. The electronic communication between the metals can significantly influence the reactivity of the complex, enabling transformations not possible with single-metal-site catalysts. Similarly, related bis(phosphine) ligands have been shown to bridge coinage metal ions like copper, leading to polynuclear clusters with very short metal-metal distances that influence the complex's properties.

Emerging Applications in Materials Science

The unique chemical functionalities of Bis[(2-di-i-propylphosphino)ethyl]amine and its ability to form stable, well-defined complexes with a variety of elements make it a promising building block for advanced materials. smolecule.com While catalysis remains its primary application, researchers are beginning to explore its potential in materials science.

Potential applications include:

Functional Polymers: Incorporation of the ligand or its metal complexes into polymer chains can create materials with catalytic activity, unique photophysical properties, or sensing capabilities.

Nanomaterials: The ligand can be used to stabilize metal nanoparticles, controlling their size and reactivity for applications in catalysis or electronics.

Metal-Organic Frameworks (MOFs): While not a typical building block for MOFs, functionalized versions could be integrated as nodes or struts to create porous materials with tailored catalytic sites. For instance, MOFs incorporating nickel have been shown to catalyze the borylation of aryl halides. mdpi.com

The development of functional materials based on this ligand is an emerging field with significant potential for creating new technologies.

Q & A

Advanced Research Question

  • Steric bulk : Calculated using Tolman Cone Angles (θ ≈ 160–170°) via X-ray crystallography of Ni(CO)3_3(ligand) complexes .
  • Electronic parameters : Determined through 31^{31}P NMR chemical shifts (δ ~ –20 ppm indicates strong σ-donor ability) and DFT calculations (Natural Bond Orbital analysis) .
  • Comparative studies with analogs (e.g., t-butyl-substituted ligands) reveal reduced electron density at the metal center, impacting catalytic turnover .

What analytical techniques are critical for characterizing Bis[(2-di-i-propylphosphino)ethyl]amine and its metal complexes?

Basic Research Question

  • NMR Spectroscopy : 1^{1}H/13^{13}C NMR confirms ligand purity, while 31^{31}P NMR identifies coordination shifts (Δδ ≈ 10–15 ppm upon metal binding) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [Ru(ligand)2_2Cl]+^+ at m/z 750.2) .
  • X-ray Diffraction : Resolves bond lengths (e.g., P–M distances ~2.3 Å) and geometry (trigonal bipyramidal vs. octahedral) in crystals .

What strategies resolve contradictory data in ligand-metal complex stability studies?

Advanced Research Question
Discrepancies in stability constants (e.g., log β values for Mn(II) vs. Ru(II) complexes) arise from solvent polarity and counterion effects. Mitigation strategies include:

  • Multi-technique validation : Combine UV-vis titration, isothermal calorimetry, and XANES to assess binding thermodynamics .
  • Computational modeling : DFT (B3LYP/def2-TZVP) predicts ligand distortion energies and metal-ligand bond strengths, reconciling experimental vs. theoretical stability trends .

How does ligand modification (e.g., substituent variation) impact catalytic performance in ethanol dehydrogenation?

Advanced Research Question
Replacing diisopropyl groups with t-butyl increases steric hindrance, reducing substrate access but improving thermal stability. Conversely, phenyl substituents lower σ-donor strength, slowing ethanol oxidation. Systematic benchmarking (TOF, TON) under identical conditions (80°C, 0.1 mol% catalyst) reveals optimal activity with the native diisopropyl ligand .

What precautions are necessary when scaling up ligand synthesis to avoid hazardous byproducts?

Basic Research Question

  • Phosphine oxide formation : Monitor via 31^{31}P NMR and employ reducing agents (e.g., LiAlH4_4) to regenerate phosphine groups .
  • Waste management : Segregate phosphorus-containing waste for neutralization with 10% KMnO4_4 before disposal .
  • Process safety : Use Schlenk lines for large-scale reactions to maintain inert atmospheres and prevent pyrophoric byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.